Manganese(II) selenide
Description
Properties
IUPAC Name |
manganese(2+);selenium(2-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Se/q+2;-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKXUYHMLVFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[Se-2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313-22-0 | |
| Record name | Manganese selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MANGANESE SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E626WPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Precursors
Mingzai Wu et al. demonstrated that α-MnSe (NaCl-type) and MnSe2 phases form depending on temperature and time. Using manganese acetate tetrahydrate and selenium powder in alkaline hydrazine solutions, the reaction proceeds via selenium disproportionation:
Subsequent reduction of selenite () by hydrazine yields reactive selenium species:
Manganese ions () then react with to form MnSe () or MnSe2, depending on selenium availability.
Temperature and Phase Control
At 100°C, MnSe2 dominates as kinetic product, while α-MnSe forms above 140°C. Prolonged heating (6+ hours) at 180°C converts MnSe2 completely to α-MnSe. Xiaodi Liu et al. further showed that octahedral α-MnSe crystals emerge at 180°C with 12-hour reactions, whereas cubic MnSe2 forms at lower temperatures (100–120°C).
| Hydrothermal Conditions | Phase | Morphology | Crystallite Size (nm) |
|---|---|---|---|
| 100°C, 12h, hydrazine | MnSe2 | Cubic | 20–30 |
| 180°C, 12h, hydrazine | α-MnSe | Octahedral | 50–70 |
| 140°C, 4.5h, hydrazine | Mixed phase | Rod-like | 30–40 |
Aqueous Colloidal Methods
Aqueous routes enable nanoparticle synthesis with precise size control using stabilizing agents. A patented method describes MnSe nanocrystal preparation through sequential precursor injections.
Manganese Precursor Preparation
Manganese acetate tetrahydrate () is dissolved in water containing 3-mercaptopropionic acid (MPA) at pH 7–8. Heating at 100°C for 0.5 hours activates the stabilizer, which passivates nanoparticle surfaces to prevent aggregation.
Selenium Reduction and Nanocrystal Growth
Sodium hydroselenide (), prepared by reducing selenium with , is injected into the manganese precursor:
The mixture is maintained at 100°C for 3 hours, yielding γ-MnSe (wurtzite) nanocrystals of 5–8 nm diameter. Post-synthesis purification involves isopropanol precipitation to remove unreacted ions.
Thermal Evaporation
Vacuum thermal evaporation allows thin-film deposition for electronic applications. High-purity selenium (99.999%) and manganese are co-evaporated at Pa onto heated substrates (295–433K).
Substrate Effects and Crystallization
Glass substrates pre-baked at 473K enhance film adhesion. Manganese atoms diffuse into selenium layers, forming homogeneous MnSe films after 1-hour annealing at 453K. Substrate temperature critically influences phase composition:
-
<150K : Hexagonal β-MnSe (NiAs structure)
-
>150K : Cubic α-MnSe (NaCl structure)
Solid-State Reactions
Direct elemental combination at high temperatures provides phase-pure MnSe, albeit with coarse crystallinity.
Elemental Fusion
Stoichiometric Mn and Se powders are sealed in quartz tubes under vacuum and heated at 1000°C for 72 hours. This method produces α-MnSe with grain sizes exceeding 1 μm.
Ternary Compound Synthesis
Joonyeong Kim et al. extended this approach to ternary selenides (e.g., ) by incorporating alkali metals. Reactions at 800–1000°C for 5–7 days yield layered structures with alternating octahedra.
Chemical Vapor Deposition (CVD)
CVD facilitates epitaxial MnSe growth on single-crystal substrates. Manganese carbonyl () and hydrogen selenide () are common precursors.
Chemical Reactions Analysis
Types of Reactions: Manganese(II) selenide undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrazine are commonly used in the synthesis process.
Substitution: Reactions with halogens or other chalcogens can lead to substitution products.
Major Products: The major products formed from these reactions include manganese oxides, manganese halides, and other manganese chalcogenides.
Scientific Research Applications
Semiconductor Devices
MnSe is primarily recognized for its role as a semiconductor material. It can be utilized in the fabrication of various semiconductor devices due to its ability to form different crystalline structures, such as α-MnSe and β-MnSe, which exhibit distinct electrical and optical properties. The material's band gap energy allows it to be used in:
- Optoelectronic Devices : MnSe is employed in the production of optoelectronic components, including light-emitting diodes (LEDs) and laser diodes, particularly those emitting blue and green light .
- Photodetectors : Its semiconducting properties enable MnSe to function effectively in photodetectors, which are crucial for light sensing applications .
Photocatalysis
Recent studies have highlighted the effectiveness of MnSe-based composites in photocatalytic applications. For instance, when combined with graphene oxide (GO), MnSe demonstrates enhanced photocatalytic activity for environmental remediation, particularly in the degradation of organic dyes such as methylene blue. This composite exhibits improved charge carrier separation and light absorption efficiency, leading to higher photocatalytic performance compared to pure MnSe .
Energy Storage
MnSe has garnered attention for its potential use in energy storage systems:
- Supercapacitors : Research indicates that mesoporous MnSe microflowers can enhance the electrochemical performance of supercapacitors, providing a flexible option for energy storage devices .
- Batteries : The compound's electrochemical properties make it suitable as an electrode material in batteries, particularly due to its low cost and environmental friendliness .
Magnetic Properties
MnSe exhibits interesting magnetic characteristics that can be exploited in various applications:
- Magnetic Materials : The compound's anti-ferromagnetic behavior is beneficial for developing magnetic sensors and memory devices .
- Spintronics : Due to its unique electronic properties, MnSe is being explored for spintronic applications, where electron spin is utilized alongside charge for information processing.
Chemical Sensing
MnSe has been identified as a promising material for chemical sensing applications due to its sensitivity to various analytes. Its low toxicity and abundance make it an attractive choice for developing sensors that monitor environmental pollutants or hazardous substances .
- Photocatalytic Efficiency : A study demonstrated that MnSe/GO composites achieved a photocatalytic efficiency of 92.3% in degrading organic dyes under solar light irradiation, significantly outperforming other materials such as manganese sulfide (67.23%) and silver tungstate (58.93%) .
- Supercapacitor Development : Research on mesoporous manganese selenide microflowers showed that these structures enhanced the electrochemical performance of supercapacitors, indicating their potential use in advanced energy storage solutions .
- Electrode Material Research : Investigations into the use of MnSe as an electrode material revealed its effectiveness in battery applications due to its favorable electrochemical properties and low environmental impact .
Mechanism of Action
The mechanism by which manganese(II) selenide exerts its effects involves its interaction with molecular targets and pathways. In electrocatalysis, this compound facilitates the oxygen reduction reaction and oxygen evolution reaction by forming Mn-O linkages on the selenide layer . This enhances the charge transfer and electronic conductivity, making it an efficient catalyst.
Comparison with Similar Compounds
Physical Properties :
- Molecular weight: 133.9 g/mol
- Density: 5.45–5.59 g/cm³
- Melting point: >1460°C (decomposes)
- Appearance: Black crystals or powder .
Applications: MnSe is valued for its magneto-optic properties, high ionic conductivity, and low electrical resistance, making it suitable for spintronics and quantum dot (QD) technologies. MnSe QDs (5–11 nm) exhibit fluorescence at ~680 nm (Raman spectra) and low toxicity, ideal for bioimaging . Its antiferromagnetic monolayer structure also holds promise for 2D magnetic devices .
Manganese(II) Telluride (MnTe)
MnTe, another manganese chalcogenide, differs structurally and electronically due to the larger tellurium atom. While MnSe adopts a cubic phase, MnTe typically forms a hexagonal NiAs-type structure. Theoretical studies reveal stronger p-d hybridization in MnTe, leading to distinct electronic band structures. Alloying MnSe with MnTe under negative pressure yields low-density phases with tunable magnetic and electronic properties .
| Property | MnSe | MnTe |
|---|---|---|
| Crystal Structure | Cubic (rock-salt) | Hexagonal (NiAs-type) |
| Bandgap | ~2.1 eV (indirect) | ~1.3 eV (indirect) |
| Magnetic Ordering | Antiferromagnetic | Antiferromagnetic |
| Density (g/cm³) | 5.45–5.59 | ~6.5 |
Cadmium Selenide (CdSe)
CdSe, a II-VI semiconductor, is widely used in optoelectronics and biolabeling. Unlike MnSe, CdSe lacks intrinsic magnetism due to Cd²⁺’s diamagnetic nature. CdSe QDs (e.g., ZnS-capped CdSe) exhibit narrower emission spectra (~20 nm FWHM) and higher quantum yields but pose toxicity concerns, limiting biomedical use. MnSe QDs, though less bright, offer superior biocompatibility .
| Property | MnSe | CdSe |
|---|---|---|
| Toxicity | Low | High |
| Primary Application | Spintronics, QDs | Optoelectronics, QDs |
| Magnetic Properties | Antiferromagnetic | Non-magnetic |
| Bandgap | ~2.1 eV | ~1.74 eV (direct) |
Cobalt Selenide (CoSe)
CoSe is a catalytic powerhouse, particularly in water oxidation and seawater electrolysis. CoSe₂’s metallic conductivity and exposed active sites outperform MnSe in electrocatalytic activity. For instance, CoSe-based electrodes achieve overpotentials of <300 mV for oxygen evolution, whereas MnSe is less explored in catalysis .
| Property | MnSe | CoSe |
|---|---|---|
| Electrical Conductivity | Moderate | High (metallic) |
| Catalytic Performance | Limited | Excellent |
| Structure | Cubic or layered | Pyrite or layered |
Iron Selenide (FeSe)
FeSe is a superconducting material (T₃C = 8 K under ambient pressure; up to 100 K under high pressure). MnSe lacks superconductivity but exhibits stronger antiferromagnetic coupling. FeSe’s solubility product (Kₛₚ = 10⁻²¹⁸.⁵) indicates extremely low solubility, whereas MnSe’s stability in colloidal form is less studied .
| Property | MnSe | FeSe |
|---|---|---|
| Superconductivity | No | Yes (up to 100 K) |
| Magnetic Ordering | Antiferromagnetic | Non-magnetic |
| Solubility | Insoluble | Extremely low |
Q & A
Q. What are the optimal synthesis methods for Manganese(II) selenide in laboratory settings?
MnSe is typically synthesized via solvothermal or solid-state reactions. For solvothermal methods, precursors like manganese chloride (MnCl₂) and sodium selenide (Na₂Se) are dissolved in coordinating solvents (e.g., ethylenediamine) and heated at 180–220°C for 12–24 hours under inert conditions. Solid-state synthesis involves annealing stoichiometric mixtures of Mn and Se powders at 600–800°C in vacuum-sealed quartz tubes. Key parameters include precursor molar ratios, reaction time, and solvent choice, which influence crystallinity and phase purity .
Table 1: Comparison of MnSe Synthesis Methods
| Method | Temperature (°C) | Time (hr) | Yield (%) | Phase Purity (XRD) |
|---|---|---|---|---|
| Solvothermal | 180–220 | 12–24 | 70–85 | High (α-MnSe) |
| Solid-State | 600–800 | 48–72 | 90–95 | Moderate (mixed phases) |
Q. How can researchers characterize the purity and crystallinity of MnSe samples?
X-ray diffraction (XRD) is essential for phase identification (e.g., distinguishing α-MnSe from β-MnSe). Transmission electron microscopy (TEM) reveals particle size and morphology, while X-ray photoelectron spectroscopy (XPS) confirms oxidation states (Mn²⁺ vs. Mn³⁺). For elemental composition, energy-dispersive X-ray spectroscopy (EDS) coupled with TEM is recommended. Cross-validation using multiple techniques reduces ambiguity in results .
Q. What factors influence MnSe nanoparticle morphology during synthesis?
Morphology is controlled by precursor concentration, surfactant type (e.g., oleic acid), and reaction kinetics. Higher precursor concentrations favor anisotropic growth (e.g., nanorods), while surfactants stabilize specific crystal facets. Adjusting pH and reaction time further modulates size distribution .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported electronic properties of MnSe?
Density functional theory (DFT) with generalized gradient approximation (GGA) or local density approximation (LDA) is used to calculate bandgap and density of states. For example, GGA predicts a bandgap of ~1.2 eV for α-MnSe, whereas experimental UV-Vis measurements often report 1.4–1.6 eV. Including spin-orbit coupling corrections in DFT improves agreement with experimental data, particularly for magnetic properties .
Table 2: Experimental vs. Computational Bandgap Values
| Method | Bandgap (eV) | Notes |
|---|---|---|
| GGA (DFT) | 1.2 | Underestimates due to exchange-correlation limits |
| LDA (DFT) | 1.0 | Similar limitations as GGA |
| UV-Vis Spectroscopy | 1.5 ± 0.1 | Sensitive to defect states |
Q. What methodologies assess MnSe’s stability under varying redox conditions?
Electrochemical analysis (cyclic voltammetry) in acidic/alkaline electrolytes evaluates redox activity. In reducing environments (e.g., pH < 3), monitor Mn²⁺ ion leaching via inductively coupled plasma mass spectrometry (ICP-MS). XPS post-exposure identifies surface oxidation (e.g., MnO formation). For long-term stability, accelerated aging tests under UV light or elevated temperatures are advised .
Q. How should researchers design experiments to study MnSe’s magnetic properties?
Use superconducting quantum interference device (SQUID) magnetometry to measure magnetic susceptibility and hysteresis loops. Neutron diffraction resolves magnetic ordering (e.g., antiferromagnetic vs. ferromagnetic). Cross-reference with DFT calculations (e.g., Heisenberg model) to correlate structure-property relationships. Note that oxygen vacancies or impurities can skew results, requiring high-purity samples .
Q. How can conflicting data on MnSe’s photocatalytic efficiency be analyzed?
Standardize testing conditions (light intensity, wavelength, and reactor design) to minimize variability. Control experiments should quantify charge carrier recombination via photoluminescence spectroscopy. Reproducibility checks across multiple batches and independent labs are critical. For conflicting reports, assess defect density (via positron annihilation spectroscopy) and surface area (BET analysis) as contributing factors .
Methodological Guidance for Data Contradictions
- Cross-Technique Validation : Combine XRD, TEM, and XPS to confirm phase purity and oxidation states.
- Statistical Reproducibility : Perform triplicate experiments and report standard deviations.
- Computational-Experimental Synergy : Validate DFT predictions with spectroscopic data (e.g., Raman for phonon modes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
